molecular formula C7H4ClFN2O2S B13465784 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride

5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride

Cat. No.: B13465784
M. Wt: 234.64 g/mol
InChI Key: FLOKOVWODPKQGN-UHFFFAOYSA-N
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Description

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a fluorine atom at the 5-position and a sulfonyl chloride group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride typically involves multiple steps. One common route starts with the preparation of 5-fluoro-1H-pyrrolo[2,3-b]pyridine, which can be synthesized by reacting 5-fluoroindole with a suitable pyridine derivative under specific conditions . The resulting compound is then subjected to sulfonylation using chlorosulfonic acid or a similar reagent to introduce the sulfonyl chloride group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of various derivatives. In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. For example, it can inhibit kinases by binding to the ATP-binding site, preventing phosphorylation and subsequent signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity compared to other similar compounds. This makes it particularly valuable for the synthesis of sulfonamide and sulfonate ester derivatives, which are important in medicinal chemistry and materials science .

Properties

Molecular Formula

C7H4ClFN2O2S

Molecular Weight

234.64 g/mol

IUPAC Name

5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride

InChI

InChI=1S/C7H4ClFN2O2S/c8-14(12,13)6-3-11-7-5(6)1-4(9)2-10-7/h1-3H,(H,10,11)

InChI Key

FLOKOVWODPKQGN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)S(=O)(=O)Cl)F

Origin of Product

United States

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